N-[1-(2-morpholino-2-oxoethyl)-1H-indol-4-yl]acetamide
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Overview
Description
N-[1-(2-morpholino-2-oxoethyl)-1H-indol-4-yl]acetamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of N-[1-(2-morpholino-2-oxoethyl)-1H-indol-4-yl]acetamide typically involves the reaction of indole derivatives with morpholine and acetic anhydride under controlled conditions . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
N-[1-(2-morpholino-2-oxoethyl)-1H-indol-4-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol or methanol. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[1-(2-morpholino-2-oxoethyl)-1H-indol-4-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-[1-(2-morpholino-2-oxoethyl)-1H-indol-4-yl]acetamide can be compared with other indole derivatives and morpholine-containing compounds. Similar compounds include:
N-(1-Methyl-2-oxoethyl)acetamide: This compound has a similar structure but lacks the indole core.
2-(2-Oxopyrrolidin-1-yl)acetamide: Known for its biological activities, this compound has a different core structure but shares the acetamide group.
Properties
Molecular Formula |
C16H19N3O3 |
---|---|
Molecular Weight |
301.34 g/mol |
IUPAC Name |
N-[1-(2-morpholin-4-yl-2-oxoethyl)indol-4-yl]acetamide |
InChI |
InChI=1S/C16H19N3O3/c1-12(20)17-14-3-2-4-15-13(14)5-6-19(15)11-16(21)18-7-9-22-10-8-18/h2-6H,7-11H2,1H3,(H,17,20) |
InChI Key |
TYIIOBRZAVDHGW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)N3CCOCC3 |
Origin of Product |
United States |
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